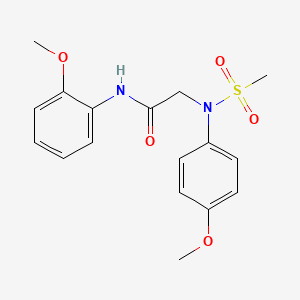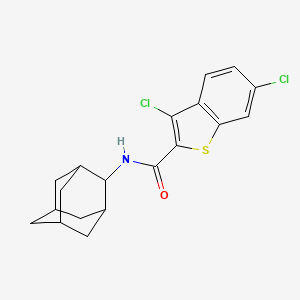![molecular formula C19H17NO3S2 B3529098 5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3529098.png)
5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
説明
5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one, also known as MPTT, is a compound that has shown potential in various scientific research applications. It is a thiazolidinone derivative that has been synthesized using a variety of methods. MPTT has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that 5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one induces apoptosis in cancer cells by activating the caspase-3 pathway. 5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Furthermore, 5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been reported to have various biochemical and physiological effects. In vitro studies have shown that 5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one induces oxidative stress by increasing the production of reactive oxygen species (ROS) in cancer cells. 5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. Additionally, 5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been reported to have antiangiogenic activity by inhibiting the formation of new blood vessels.
実験室実験の利点と制限
5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its ease of synthesis, stability, and low cost. However, 5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has some limitations, including its poor solubility in water and low bioavailability.
将来の方向性
For research on 5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one include exploring its use in combination with other anticancer agents, investigating its potential as a therapeutic agent for other diseases, and improving its bioavailability.
科学的研究の応用
5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential in various scientific research applications, including antitumor, antimicrobial, and anti-inflammatory activities. In vitro studies have shown that 5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer cells. 5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has also been reported to exhibit antimicrobial activity against various bacteria and fungi. Additionally, 5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
特性
IUPAC Name |
(5E)-5-[[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-22-16-11-14(12-17-18(21)20-19(24)25-17)7-8-15(16)23-10-9-13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H,20,21,24)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNAEMFCURBEDJ-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-N-(2-methoxy-4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3529023.png)
![methyl 2-{[(2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}hydrazino)carbonyl]amino}benzoate](/img/structure/B3529029.png)
![2-imino-10-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B3529044.png)

![N~2~-(4-chlorophenyl)-N~1~-(2,4-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3529056.png)
![N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B3529071.png)


![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3529086.png)

![ethyl 5-[(5-nitro-2-furoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B3529101.png)
![N-cyclohexyl-2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3529108.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3529115.png)
![N-(3-methoxyphenyl)-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3529127.png)